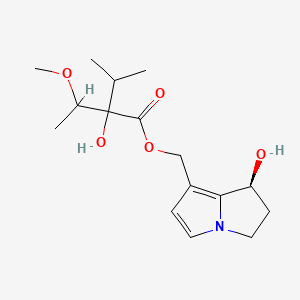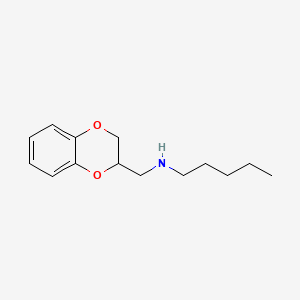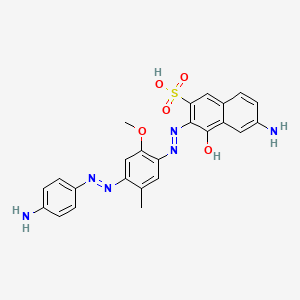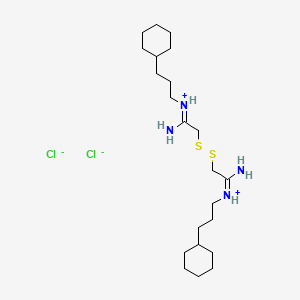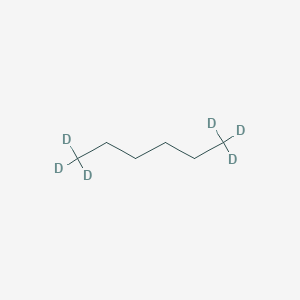
Hexane-1,1,1,6,6,6-d6(8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane-1,1,1,6,6,6-d6(8CI,9CI) is a deuterated form of hexane, where six hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, such as its stability and the ability to trace chemical reactions using nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexane-1,1,1,6,6,6-d6(8CI,9CI) typically involves the deuteration of hexane. This can be achieved through various methods, including catalytic exchange reactions where hexane is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of hexane .
Industrial Production Methods
Industrial production of Hexane-1,1,1,6,6,6-d6(8CI,9CI) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium atoms. The purity of the final product is crucial, and various purification techniques are employed to achieve high levels of deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
Hexane-1,1,1,6,6,6-d6(8CI,9CI) undergoes similar chemical reactions as non-deuterated hexane, including:
Oxidation: It can be oxidized to form hexanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hexanoic acid, while substitution reactions can produce a variety of deuterated derivatives .
Applications De Recherche Scientifique
Hexane-1,1,1,6,6,6-d6(8CI,9CI) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in NMR spectroscopy to trace chemical reactions and study molecular structures.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications
Mécanisme D'action
The mechanism of action of Hexane-1,1,1,6,6,6-d6(8CI,9CI) involves the replacement of hydrogen atoms with deuterium atoms. This substitution affects the physical and chemical properties of the compound, such as its stability and reactivity. The presence of deuterium atoms allows for the tracing of chemical reactions using NMR spectroscopy, providing valuable insights into reaction mechanisms and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1,1,1,2,2,3,3-d7: Another deuterated form of hexane with seven deuterium atoms.
Hexane-1,6-diammonium bromide: A hexane derivative with two ammonium groups and bromide ions.
Hexane, 1-chloro-6-isocyanato: A hexane derivative with a chlorine and an isocyanate group
Uniqueness
Hexane-1,1,1,6,6,6-d6(8CI,9CI) is unique due to its specific deuteration pattern, which makes it particularly useful in NMR spectroscopy. The presence of six deuterium atoms provides a distinct NMR signal, allowing for precise tracing of chemical reactions and molecular interactions .
Propriétés
Formule moléculaire |
C6H14 |
|---|---|
Poids moléculaire |
92.21 g/mol |
Nom IUPAC |
1,1,1,6,6,6-hexadeuteriohexane |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3 |
Clé InChI |
VLKZOEOYAKHREP-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCC([2H])([2H])[2H] |
SMILES canonique |
CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
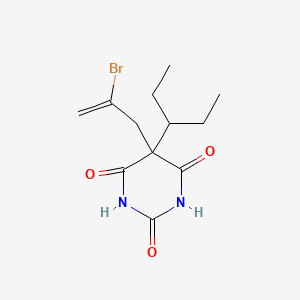

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
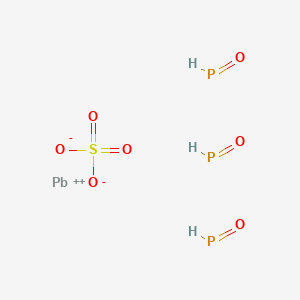


![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)

